(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, a heterocyclic scaffold characterized by a fused benzothiazine ring system with two sulfonyl oxygen atoms. This class of compounds has garnered attention due to its structural isosterism with 4-hydroxycoumarins and its enhanced pharmacological profile as non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this core exhibit superior anti-inflammatory and analgesic activity compared to established drugs like Piroxicam® and Meloxicam®, positioning them as promising candidates for pain management .
The target compound features a 3-methylbenzyl group at the N1 position and a (2,3-dimethylphenyl)amino substituent at the C3 position, which likely enhances its lipophilicity and receptor binding affinity. Its synthesis typically involves multicomponent reactions (MCRs) between 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, aldehydes, and active methylene nitriles, as demonstrated in studies by Lega et al. .
Properties
IUPAC Name |
(3E)-3-[(2,3-dimethylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-8-6-10-20(14-17)16-27-23-13-5-4-11-21(23)25(28)24(31(27,29)30)15-26-22-12-7-9-18(2)19(22)3/h4-15,26H,16H2,1-3H3/b24-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKIVHYYRCSKMZ-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4C)C)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4C)C)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with 3-methylbenzylamine and a benzothiazine precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key Findings
NSAID Potency : The target compound’s 3-methylbenzyl and dimethylphenyl groups likely enhance its COX-2 selectivity and metabolic stability compared to simpler analogs like the 1-ethyl derivative, which lacks these substituents .
Reactivity in Synthesis: Unlike 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, the benzothiazinone core participates robustly in MCRs, yielding fused pyrans or bis-adducts depending on reaction conditions .
Structural Conformations : X-ray studies of analogs (e.g., 1-ethyl derivative) reveal a "sofa" conformation in the benzothiazine ring, which may influence binding to biological targets .
Antimicrobial vs. Anti-inflammatory Profiles: While benzothiazinone derivatives excel as NSAIDs, their isosteric benzoxathiin counterparts show stronger activity against gram-positive bacteria, highlighting scaffold-dependent biological targeting .
Biological Activity
The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinones, a class of compounds known for their biological activity, particularly in the context of tuberculosis treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core with various substituents that may influence its biological activity. The presence of a dimethylphenyl group and a methylbenzyl group suggests potential interactions with biological targets.
Antimicrobial Activity
Benzothiazinones have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting mycobacterial growth. For instance, derivatives of benzothiazolinones have demonstrated significant in vitro activity against various mycobacterial strains, indicating that modifications to the benzothiazine core can enhance antimicrobial efficacy .
Table 1: Antimycobacterial Activity of Benzothiazine Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| BTZ-043 | 0.01 | Very high |
| PBTZ169 | 0.05 | High |
| (Target Compound) | TBD | TBD |
Anticancer Activity
Studies on related benzothiazole compounds suggest that they possess anticancer properties. For example, certain derivatives have shown nanomolar activity against breast cancer cell lines . The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole ring can significantly enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CJM 126 | MCF7 | <0.01 |
| DF 203 | HT29 | TBD |
| Target Compound | TBD | TBD |
The mechanisms through which benzothiazine derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Benzothiazine derivatives may act as suicide inhibitors for key enzymes in mycobacterial metabolism .
- Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
- Targeting Tumor Metabolism : In cancer cells, these compounds may interfere with metabolic pathways critical for tumor growth and survival.
Case Studies
- In Vivo Efficacy Against Tuberculosis : A study evaluated the efficacy of BTZ-043 in guinea pig models, demonstrating significant reductions in bacterial load after treatment . This highlights the potential for similar compounds to effectively target tuberculosis.
- Antitumor Activity Evaluation : Research involving the structural analogs of the target compound revealed significant antitumor activity in preclinical models, suggesting that further exploration could yield valuable therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
